molecular formula C19H16N4O2 B10998924 N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10998924
M. Wt: 332.4 g/mol
InChI Key: OUNZFFCWJFJROV-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features both an indole and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole derivative, such as 5-bromoindole, which undergoes a nucleophilic substitution reaction to introduce the acetamide group.

    Synthesis of the Phthalazinone Moiety: The phthalazinone component can be synthesized from phthalic anhydride and hydrazine, followed by methylation to introduce the 3-methyl group.

    Coupling Reaction: The final step involves coupling the indole derivative with the phthalazinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the phthalazinone moiety using reducing agents such as sodium borohydride.

    Substitution: The indole and phthalazinone rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the phthalazinone moiety could produce phthalazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with proteins and enzymes, making it a candidate for drug discovery.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Compounds with indole and phthalazinone structures have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, potentially inhibiting or modulating their activity. The phthalazinone moiety may interact with DNA or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Similar structure but with the indole moiety at a different position.

    N-(1H-indol-5-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the methyl group on the phthalazinone moiety.

    N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide: Contains a quinazolinone moiety instead of phthalazinone.

Uniqueness

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C19H16N4O2/c1-23-19(25)15-5-3-2-4-14(15)17(22-23)11-18(24)21-13-6-7-16-12(10-13)8-9-20-16/h2-10,20H,11H2,1H3,(H,21,24)

InChI Key

OUNZFFCWJFJROV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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